Cas no 1133115-58-8 (Methyl 2-amino-4-p-tolylpyrimidine-5-carboxylate)

Methyl 2-amino-4-p-tolylpyrimidine-5-carboxylate is a pyrimidine derivative with significant utility in pharmaceutical and agrochemical research. Its structural features, including the amino and ester functional groups, make it a versatile intermediate for synthesizing heterocyclic compounds. The p-tolyl substitution enhances its stability and influences electronic properties, facilitating further functionalization. This compound is particularly valuable in medicinal chemistry for developing kinase inhibitors and other bioactive molecules. High purity and consistent quality ensure reliable performance in synthetic applications. Its well-defined reactivity profile allows for efficient incorporation into complex molecular frameworks, supporting advancements in drug discovery and material science.
Methyl 2-amino-4-p-tolylpyrimidine-5-carboxylate structure
1133115-58-8 structure
Product Name:Methyl 2-amino-4-p-tolylpyrimidine-5-carboxylate
CAS No:1133115-58-8
MF:C13H13N3O2
MW:243.261222600937
MDL:MFCD11855875
CID:857292
PubChem ID:46739205
Update Time:2025-05-20

Methyl 2-amino-4-p-tolylpyrimidine-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-amino-4-(p-tolyl)pyrimidine-5-carboxylate
    • Methyl2-amino-4-p-tolylpyrimidine-5-carboxylate
    • methyl 2-amino-4-(4-methylphenyl)pyrimidine-5-carboxylate
    • DTXSID80674829
    • AKOS015854858
    • SB57939
    • CS-0211792
    • BS-23605
    • MFCD11855875
    • DB-351843
    • 1133115-58-8
    • Methyl2-amino-4-(p-tolyl)pyrimidine-5-carboxylate
    • Methyl 2-amino-4-p-tolylpyrimidine-5-carboxylate
    • MDL: MFCD11855875
    • Inchi: 1S/C13H13N3O2/c1-8-3-5-9(6-4-8)11-10(12(17)18-2)7-15-13(14)16-11/h3-7H,1-2H3,(H2,14,15,16)
    • InChI Key: RURVMBMZJVLGHL-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=CN=C(N)N=C1C1C=CC(C)=CC=1)=O

Computed Properties

  • Exact Mass: 243.10100
  • Monoisotopic Mass: 243.100776666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 78.1Ų

Experimental Properties

  • PSA: 78.10000
  • LogP: 2.40200

Methyl 2-amino-4-p-tolylpyrimidine-5-carboxylate Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Methyl 2-amino-4-p-tolylpyrimidine-5-carboxylate Pricemore >>

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Methyl 2-amino-4-p-tolylpyrimidine-5-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1133115-58-8)Methyl 2-amino-4-p-tolylpyrimidine-5-carboxylate
Order Number:A894430
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:47
Price ($):320.0
Email:sales@amadischem.com

Methyl 2-amino-4-p-tolylpyrimidine-5-carboxylate Related Literature

Additional information on Methyl 2-amino-4-p-tolylpyrimidine-5-carboxylate

Methyl 2-amino-4-p-tolylpyrimidine-5-carboxylate (CAS No. 1133115-58-8): A Key Intermediate in Modern Pharmaceutical Research

Methyl 2-amino-4-p-tolylpyrimidine-5-carboxylate, identified by its CAS number 1133115-58-8, is a significant compound in the realm of pharmaceutical chemistry. This pyrimidine derivative has garnered considerable attention due to its versatile applications in drug development and medicinal chemistry. The structural motif of this compound, featuring an amino group at the 2-position, a methyl ester at the 5-position, and a para-tolyl group at the 4-position, makes it a valuable scaffold for synthesizing novel therapeutic agents.

The< strong>2-amino group in Methyl 2-amino-4-p-tolylpyrimidine-5-carboxylate serves as a crucial site for further functionalization, enabling the attachment of various pharmacophores. This flexibility has made it a popular choice for medicinal chemists seeking to develop compounds with enhanced binding affinity and improved pharmacokinetic properties. The presence of the< strong>p-tolyl group contributes to the compound's lipophilicity, which is often essential for achieving optimal bioavailability and membrane permeability.

In recent years, Methyl 2-amino-4-p-tolylpyrimidine-5-carboxylate has been extensively studied in the context of its potential applications in oncology. Pyrimidine derivatives are well-known for their role in inhibiting key enzymes involved in cancer cell proliferation. For instance, researchers have explored its derivatives as inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis in rapidly dividing cells such as cancer cells. The< strong>5-carboxylate moiety in this compound not only enhances its solubility but also provides a site for further chemical modifications, allowing for the development of more potent and selective inhibitors.

Moreover, Methyl 2-amino-4-p-tolylpyrimidine-5-carboxylate has shown promise in the treatment of inflammatory and autoimmune diseases. The< strong>amino and< strong>p-tolyl groups contribute to its ability to modulate inflammatory pathways by interacting with specific receptors and enzymes. Preclinical studies have demonstrated that certain derivatives of this compound exhibit anti-inflammatory effects comparable to existing therapeutics while offering additional benefits such as reduced toxicity and improved patient compliance.

The pharmaceutical industry has also leveraged Methyl 2-amino-4-p-tolylpyrimidine-5-carboxylate in the development of antiviral agents. Pyrimidine-based compounds are known to interfere with viral replication by inhibiting essential viral enzymes. Researchers have synthesized various derivatives of this compound and found that they can effectively inhibit the replication of RNA viruses, including those responsible for influenza and hepatitis C. The< strong>methyl ester group at the 5-position plays a pivotal role in these interactions by enhancing binding affinity and stability.

In addition to its therapeutic applications, Methyl 2-amino-4-p-tolylpyrimidine-5-carboxylate serves as a valuable intermediate in the synthesis of more complex molecules. Its modular structure allows chemists to easily incorporate additional functional groups, enabling the creation of novel compounds with tailored properties. This versatility has made it a cornerstone in synthetic organic chemistry, particularly in the development of libraries for high-throughput screening.

The synthesis of Methyl 2-amino-4-p-tolylpyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. Advanced synthetic methodologies have been developed to optimize yield and purity, ensuring that researchers have access to high-quality material for their studies. These methods often incorporate transition metal catalysis and asymmetric synthesis techniques to enhance efficiency and selectivity.

Ongoing research continues to uncover new applications for Methyl 2-amino-4-p-tolylpyrimidine-5-carboxylate and its derivatives. Innovations in computational chemistry and artificial intelligence are accelerating the discovery process by predicting novel molecular structures with enhanced therapeutic potential. Collaborative efforts between academia and industry are further driving progress, leading to faster translation of laboratory findings into clinical applications.

The future prospects for this compound are promising, with ongoing studies exploring its role in neurodegenerative diseases, metabolic disorders, and infectious diseases. The ability to modify its structure allows researchers to fine-tune its properties for specific targets, making it a versatile tool in drug discovery. As our understanding of disease mechanisms evolves, so too will the applications of Methyl 2-amino-4-p-tolylpyrimidine-5-carboxylate.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1133115-58-8)Methyl 2-amino-4-p-tolylpyrimidine-5-carboxylate
A894430
Purity:99%
Quantity:25g
Price ($):320.0
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